3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS: 1082428-28-1) is a heterocyclic compound featuring a triazolo-pyridine core substituted with an ethyl group at position 3 and an amine at position 4.
Properties
IUPAC Name |
3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-2-7-10-11-8-4-3-6(9)5-12(7)8/h3-5H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNWJKUYAJJJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which facilitates the formation of the triazole ring through a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions can introduce various alkyl or aryl groups into the triazole ring.
Scientific Research Applications
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as a kinase inhibitor, particularly in cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs, their molecular formulas, weights, and similarity scores relative to the parent [1,2,4]triazolo[4,3-a]pyridin-6-amine:
Key Observations :
- Halogenation : Bromination (3-Bromo analog) introduces a heavy atom, significantly increasing molecular weight (213.04 g/mol) and altering electronic properties, which may enhance binding affinity in certain targets .
- Hydrogenation : The tetrahydro derivative (C6H10N4) exhibits a saturated pyridine ring, improving solubility and metabolic stability .
Biological Activity
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused triazole and pyridine ring, which contributes to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields of research.
Chemical Structure
The chemical formula for this compound is with a molecular weight of 162.19 g/mol. The compound features a triazole ring fused to a pyridine ring, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions using enaminonitriles and benzohydrazides under microwave conditions. This method promotes the formation of the triazole ring through transamidation followed by nucleophilic addition and condensation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been investigated as a kinase inhibitor and has shown promising results against various cancer cell lines:
- In vitro Studies : The compound exhibited significant antiproliferative activity with IC50 values ranging from 0.45 µM to 18 µM against different cancer cell lines such as HeLa and A549 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.45 | Tubulin polymerization inhibition |
| A549 | 3–18 | Induction of apoptosis |
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tubulin Polymerization : Similar to other triazolopyridine derivatives, it disrupts microtubule dynamics leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
- Apoptosis Induction : The compound has been shown to activate caspase pathways and induce mitochondrial depolarization in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been explored for its antimicrobial effects. Preliminary studies suggest that it may possess activity against certain bacterial strains and viruses .
Study on Antiproliferative Activity
A study conducted on various derivatives of triazolopyridines indicated that modifications at specific positions can enhance biological activity. For instance, the introduction of substituents at the 2-position significantly impacted the potency against cancer cell lines .
Research Findings on Mechanisms
Research published in peer-reviewed journals has demonstrated that compounds similar to this compound inhibit tubulin polymerization more effectively than established chemotherapeutic agents like CA-4 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with aldehydes or ketones, followed by ethyl group introduction. Key steps include:
-
Cyclization : Use of hydrazine derivatives (e.g., substituted pyridines) under reflux with acetic acid or ethanol as solvents.
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Ethylation : Alkylation with ethyl bromide or ethyl iodide in basic conditions (e.g., K₂CO₃ in DMF) .
-
Yield Optimization : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) minimize side reactions. Monitoring via TLC/HPLC ensures reaction completion .
Step Reagents/Conditions Yield Range Cyclization Hydrazine hydrate, ethanol, 80°C 60–75% Ethylation Ethyl bromide, K₂CO₃, DMF, 60°C 70–85%
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at position 3, amine at position 6).
- Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 177.11).
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 54.53%, H: 5.88%, N: 30.28%) .
Q. What storage conditions preserve the stability of this compound?
- Methodological Answer : Store in amber vials at 2–8°C under dry, inert conditions (argon/vacuum-sealed). Avoid light, humidity, and acidic/basic environments to prevent decomposition (e.g., N-oxide formation or ethyl group cleavage) .
Advanced Research Questions
Q. How do substituent variations (e.g., ethyl vs. methyl) on the triazole ring affect biological activity?
- Methodological Answer : Compare analogs via:
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In vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.
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Computational Docking : Use AutoDock or Schrödinger Suite to model interactions with active sites.
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Data Interpretation : Ethyl groups enhance lipophilicity and binding affinity compared to methyl in hydrophobic pockets .
Substituent LogP IC₅₀ (nM) Ethyl (C₂H₅) 1.92 45 ± 3 Methyl (CH₃) 1.45 120 ± 10
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address discrepancies through:
- Batch Reproducibility : Verify synthesis protocols (e.g., purity >98% via HPLC).
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) across labs.
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply density functional theory (DFT) to:
- Calculate Fukui indices for electrophilic/nucleophilic sites.
- Simulate reaction pathways (e.g., SNAr at position 6) using Gaussian09 or ORCA.
- Validate predictions with experimental kinetics (e.g., rate constants in DMSO/water) .
Experimental Design & Data Analysis
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer : Use:
- Caco-2 Cells : Assess intestinal permeability (Papp values).
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction (%) .
Q. How can researchers optimize the compound’s solubility for biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.
- pH Adjustment : Solubilize in buffered solutions (pH 4–7.4) without destabilizing the triazole ring .
Safety & Compliance
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
